molecular formula C6H4KNO2 B095884 Potassium nicotinate CAS No. 16518-17-5

Potassium nicotinate

Cat. No. B095884
CAS RN: 16518-17-5
M. Wt: 161.2 g/mol
InChI Key: WCZVUZYEOJQHNJ-UHFFFAOYSA-M
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Description

Potassium nicotinate is a compound that combines potassium and nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in energy metabolism and DNA repair . Potassium is an essential nutrient that plays key roles in maintaining cell function and regulating heart rhythm .

Scientific Research Applications

  • Anti-arrhythmic Effects : A study from 1979 found that combined potassium and magnesium nicotinates exhibited pronounced anti-arrhythmic effects in rat and dog models. This suggests potential applications in managing heart rhythm disorders (Maksimovich et al., 1979).

  • Vasodilation and Cardiovascular Health : Research in 2001 and 2014 highlighted the role of nicorandil, a derivative of potassium nicotinate, as a vasodilator through potassium channel activation. It has been used in therapies for conditions like angina and hypertension, indicating its cardiovascular benefits (Ungureanu & Danila, 2001); (Tréchot, 2014).

  • Potential in Cancer Treatment : A 2014 study suggested the use of nicotinamide, a form of nicotinic acid, as a radiosensitizer in cancer therapy, specifically in the ARCON therapeutic strategy (Tréchot, 2014).

  • Impact on Ocular Health : A 2019 study discussed nicorandil's use as an ocular hypotensive agent, highlighting its potential applications in treating eye-related disorders (Tréchot, Conart, & Tréchot, 2019).

  • Liver Toxicity at High Doses : A study from 1973 reported the potential hepatic injury from high doses of nicotinamide, a derivative of nicotinic acid, underscoring the importance of dosage consideration in its application (Winter & Boyer, 1973).

  • Role in Tobacco Cultivation : Research in 2008 examined the effects of potassium levels on nicotine content in tobacco leaves, indicating an agricultural application of potassium in crop cultivation (Liu Huashan, 2008).

  • Dermatological Applications : A 2014 study reviewed the use of nicotinamide in treating skin diseases like acne and rosacea, suggesting its utility in dermatology (Rolfe, 2014).

  • Prophylactic Effects in Surgery : A 2001 study showed the prophylactic effect of nicorandil on intra-operative myocardial ischemia in patients undergoing major abdominal surgery (Kaneko et al., 2001).

  • Additional Therapeutic Benefits : A 2005 paper highlighted nicorandil's multi-faceted role as an antianginal agent with potential for wider therapeutic applications beyond its original indications (Barbato, 2005).

  • Treatment of Coronary Heart Disease : A 2014 review emphasized nicorandil's anti-ischemic and cardioprotective properties in treating various forms of coronary heart disease (Nifontov & Andreev, 2014).

  • Nicotinamide in Clinical Care : The 2009 paper explored the role of nicotinamide in cellular energy metabolism and its potential in treating diseases like diabetes and aging-related disorders (Maiese et al., 2009).

  • Cardiotropic Effects : A study from 1985 compared the therapeutic effects of potassium and magnesium nicotinates on postinfarction arrhythmia, suggesting a beneficial impact on heart health (Aksel'rod et al., 1985).

  • Stem Cell Research : A 2018 study found that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, indicating its significance in stem cell research and therapy (Meng et al., 2018).

  • Safety of High-Dose Nicotinamide : A 2000 review addressed the safety of high-dose nicotinamide, particularly in the context of diabetes prevention, highlighting its therapeutic index and potential toxic effects at very high doses (Knip et al., 2000).

  • Agricultural Applications : A 2013 study correlated the amount of phosphorus applied with the quality of flue-cured tobacco, suggesting the role of potassium nicotinate in agricultural practices (Kuang et al., 2013).

  • Effect on Overactive Bladder : A 2008 study investigated the effects of nicorandil on overactive bladder in animal models, demonstrating its potential in urological conditions (Kamiyama et al., 2008).

  • G Protein Activation : A 2014 study showed that nicotinic acid and nicotinamide activate GPER-mediated signaling in cancer cells and fibroblasts, broadening the understanding of their biological action (Santolla et al., 2014).

  • Radiosensitization : The 1997 study emphasized the importance of drug dose and timing in using nicotinamide as a radiosensitizer in cancer treatment, highlighting its potential in enhancing radiation therapy (Horsman et al., 1997).

Safety And Hazards

While specific safety data for potassium nicotinate is not available, general safety measures for handling potassium compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and keeping away from clothing and other combustible materials .

Future Directions

Potassium channels, which are potential targets of potassium nicotinate, represent an under-exploited therapeutic target with potential for future drug development . Strategies for targeting different types of potassium channels as potential targets for synthetic and natural molecules therapy could be discussed .

properties

IUPAC Name

potassium;pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZVUZYEOJQHNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Nicotinic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10167855
Record name Nicotinic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium nicotinate

CAS RN

16518-17-5
Record name Nicotinic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium nicotinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using methyl nicotinate (2.74 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium nicotinate (2.93 g, 90% yield) was isolated as a white solid: 1H NMR (D2O, DSS) δ 7.55 (ddd, J=1.0, 5.3, 8.3 Hz, Ar--H, 1H), 8.25 (dt, J=1.9, 8.3, Ar--H, 1H), 8.93 ppm (m, Ar--H, 1H). Anal. Calcd. for C6H4KNO2 : C, 44.70; H, 2.50; N, 8.96; K, 24.26. Found: C, 42.28, 42.51, 44.97; H, 2.95, 2.74, 2.83; N, 8.54; K, 24.57.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of KOH (1.12 g) in 10 ml of demineralised water, Nicotinic acid was added and stirred well at 50° C. for 3 h. Water was removed in a rotavapour. The solid was dried under vacuum at 120° C. to remove final traces of water to give 3.1 g of white solid with m.pt >325° C.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
YX KONG, YB LI, WW YANG - Acta Chimica Sinica, 2008 - sioc-journal.cn
… , and a novel compound—anhydrous potassium nicotinate was synthesized by the method of … Finally, the standard molar enthalpy of formation of anhydrous potassium nicotinate K (C 6 …
Number of citations: 6 sioc-journal.cn
P Koczoń, J Piekut, M Borawska… - Journal of molecular …, 2003 - Elsevier
… , rubidium and caesium isonicotinates and potassium nicotinate and picolinate and sodium … potassium picolinate is more effective than isomeric potassium nicotinate and isonicotinate. …
Number of citations: 40 www.sciencedirect.com
R Laiblin - American Journal of Pharmacy (1835-1907), 1880 - search.proquest.com
… If nicotinic acid, or better, potassium nicotinate, is treated with phosphorus pentachloride, energetic action ensues, and a volatile crystalline sublimes, the analysis of which corresponds …
Number of citations: 0 search.proquest.com
AW Schrecker, PB Maury - Journal of the American Chemical …, 1954 - ACS Publications
… (0.2 mole) of potassium nicotinate, which had been ground to pass a 100-mesh sieve and dried at 135, 3 in 80 ml. of an-hydrous benzene was added, with mechanical stirring and …
Number of citations: 14 pubs.acs.org
MS Emami - Acta Agriculturae Slovenica, 2016 - ojs.aas.bf.uni-lj.si
… regards, the efficiency of some biorational insecticides including soap based on coconut oil, surfactant based on sodium sulfosuccinate and antifeeding based on potassium nicotinate …
Number of citations: 8 ojs.aas.bf.uni-lj.si
CO Badgett - Journal of the American Chemical Society, 1947 - ACS Publications
… (0.33 mole) of potassium nicotinate was … Direct reaction of 1 mole of potassium nicotinate with 0.5 mole of thionyl chloride gave lower yields than this procedure. Use of other solventsin …
Number of citations: 9 pubs.acs.org
A Abbaspour, SS Hecht… - The Journal of Organic …, 1987 - ACS Publications
… Reaction of potassium nicotinate (3) with the Grignard reagent 4 provided the keto acetal 5 in 52% yield. Use of lithium nicotinate or sodium nicotinate did not have a significant effect on …
Number of citations: 14 pubs.acs.org
J Ratuský - Journal of Radioanalytical and Nuclear Chemistry, 1971 - akjournals.com
… the transcarboxylation of an equimolar mixture of potassium nicotinate and nicotinate-d~ or … _ootassium benzoate-d 5 and unlabelled potassium nicotinate (Table 2)or of potassium …
Number of citations: 5 akjournals.com
W Lewandowski, H Barańska… - Journal of Raman …, 1993 - Wiley Online Library
… potassium nicotinate (Figs 1 and 2). The ring modes at 948 (IR), 837 (R), 834 (IR) and 809 (R) cm-' in the spectra of potassium nicotinate … the bonds in potassium nicotinate as compared …
KK Shekeyeva - kaznau.kz
… Nicotinic acid derivatives: 2 thioaryl (alkyl) potassium nicotinate as a plant growth regulator has a very broad effective concentration range and the concentration can be determined …
Number of citations: 4 www.kaznau.kz

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